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molecular formula C14H20O2 B8549963 1-[4-(1-Hydroxy-2,2-dimethylpropyl)phenyl]propan-1-one CAS No. 59793-78-1

1-[4-(1-Hydroxy-2,2-dimethylpropyl)phenyl]propan-1-one

Cat. No. B8549963
M. Wt: 220.31 g/mol
InChI Key: MSRZAAZLYXMHEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03953525

Procedure details

When the above reaction is carried out using in place of 2-methyl-2-(4-[1-hydroxy-2,2-dimethylpropyl]-phenyl)1,3-dioxolane, and equivalent amount of 2-methyl-2-(2-chloro-4-[1-hydroxy-2,2-dimethylpropyl]-phenyl)-1,3-dioxolane, or 2-ethyl-2 -(4-[1-hydroxy-2,2-dimethylpropyl]-phenyl)-1,3-dioxolane, there is obtained 1-(2-chloro-p-acetophenyl)-2,2-dimethylpropanol or 1-(p-propionylphenyl)-2,2-dimethylpropanol.
Name
2-methyl-2-(4-[1-hydroxy-2,2-dimethylpropyl]-phenyl)1,3-dioxolane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-methyl-2-(2-chloro-4-[1-hydroxy-2,2-dimethylpropyl]-phenyl)-1,3-dioxolane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-ethyl-2 -(4-[1-hydroxy-2,2-dimethylpropyl]-phenyl)-1,3-dioxolane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC1(C2C=CC(C(O)C(C)(C)C)=CC=2)OCCO1.CC1(C2C=CC(C(O)C(C)(C)C)=CC=2Cl)OCCO1.[CH2:38]([C:40]1([C:45]2[CH:50]=[CH:49][C:48]([CH:51]([OH:56])[C:52]([CH3:55])([CH3:54])[CH3:53])=[CH:47][CH:46]=2)OCC[O:41]1)[CH3:39]>>[C:40]([C:45]1[CH:50]=[CH:49][C:48]([CH:51]([OH:56])[C:52]([CH3:55])([CH3:54])[CH3:53])=[CH:47][CH:46]=1)(=[O:41])[CH2:38][CH3:39]

Inputs

Step One
Name
2-methyl-2-(4-[1-hydroxy-2,2-dimethylpropyl]-phenyl)1,3-dioxolane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OCCO1)C1=CC=C(C=C1)C(C(C)(C)C)O
Step Two
Name
2-methyl-2-(2-chloro-4-[1-hydroxy-2,2-dimethylpropyl]-phenyl)-1,3-dioxolane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OCCO1)C1=C(C=C(C=C1)C(C(C)(C)C)O)Cl
Step Three
Name
2-ethyl-2 -(4-[1-hydroxy-2,2-dimethylpropyl]-phenyl)-1,3-dioxolane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1(OCCO1)C1=CC=C(C=C1)C(C(C)(C)C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
When the above reaction

Outcomes

Product
Name
Type
product
Smiles
C(CC)(=O)C1=CC=C(C=C1)C(C(C)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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